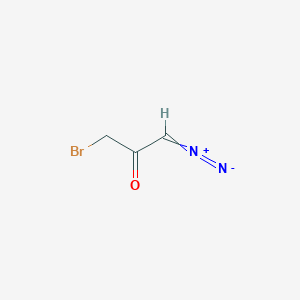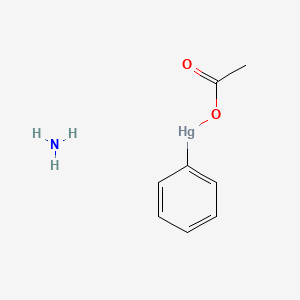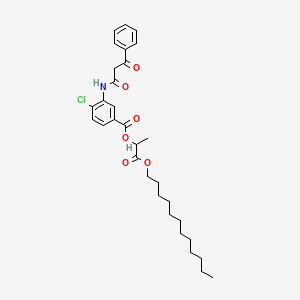
3-Bromo-1-diazonioprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-diazonioprop-1-en-2-olate is a chemical compound with the molecular formula C3H3BrN2O It is a type of diazonium compound, which is known for its reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-diazonioprop-1-en-2-olate typically involves the diazotization of 3-bromo-1-propyn-2-ol. The reaction is carried out under acidic conditions, where sodium nitrite (NaNO2) is used as the diazotizing agent. The reaction proceeds as follows:
- Dissolve 3-bromo-1-propyn-2-ol in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture until the diazonium salt precipitates out.
- Filter and purify the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include 3-bromo-1-propyn-2-ol derivatives with different substituents.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 3-bromo-1-propyn-2-amine.
Scientific Research Applications
3-Bromo-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propyn-2-ol: A precursor in the synthesis of 3-Bromo-1-diazonioprop-1-en-2-olate.
3-Bromo-1-propyne: Another brominated compound with similar reactivity.
3-Bromo-1,2-propanediol: A related compound with different functional groups.
Uniqueness
This compound is unique due to its diazonium group, which imparts distinct reactivity and versatility in organic synthesis. This makes it valuable for various chemical transformations and applications that are not possible with similar compounds lacking the diazonium functionality.
Properties
CAS No. |
39755-31-2 |
|---|---|
Molecular Formula |
C3H3BrN2O |
Molecular Weight |
162.97 g/mol |
IUPAC Name |
1-bromo-3-diazopropan-2-one |
InChI |
InChI=1S/C3H3BrN2O/c4-1-3(7)2-6-5/h2H,1H2 |
InChI Key |
ILTXQSNNYWPJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)

![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)

![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
